molecular formula C9H12ClNO2S B2652019 N-[1-(2-chlorophenyl)ethyl]methanesulfonamide CAS No. 1343693-30-0

N-[1-(2-chlorophenyl)ethyl]methanesulfonamide

Cat. No.: B2652019
CAS No.: 1343693-30-0
M. Wt: 233.71
InChI Key: HMJIOKFBRSKMHO-UHFFFAOYSA-N
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Description

N-[1-(2-chlorophenyl)ethyl]methanesulfonamide is a chemical compound with the molecular formula C9H12ClNO2S and a molecular weight of 233.72 g/mol It is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorophenyl)ethyl]methanesulfonamide typically involves the reaction of 2-chlorophenylethylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chlorophenylethylamine+methanesulfonyl chlorideThis compound+HCl\text{2-chlorophenylethylamine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-chlorophenylethylamine+methanesulfonyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorophenyl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-[1-(2-chlorophenyl)ethyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-chlorophenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[1-(2-chlorophenyl)ethyl]amino}ethyl)methanesulfonamide
  • N-(2-{[1-(2-chlorophenyl)ethyl]amino}ethyl)methanesulfonamide
  • Methanesulfonamide derivatives

Uniqueness

N-[1-(2-chlorophenyl)ethyl]methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

N-[1-(2-chlorophenyl)ethyl]methanesulfonamide is a sulfonamide derivative that has garnered attention in various fields of biological research, particularly for its potential antimicrobial and anticancer properties. This article provides an in-depth analysis of the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its methanesulfonamide group attached to a chlorophenyl moiety. The presence of the chlorophenyl group significantly influences its biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate enzyme activity and receptor interactions, leading to various biological effects:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, which can be beneficial in cancer therapy.
  • Receptor Modulation : It can bind to receptors influencing cell proliferation and apoptosis, particularly in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its efficacy against various bacterial strains has been documented, suggesting potential applications in treating bacterial infections. The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Studies : In vitro studies demonstrated that this compound induced cytotoxic effects on cancer cell lines, including FaDu hypopharyngeal tumor cells. It showed improved cytotoxicity compared to standard chemotherapeutics like bleomycin .
  • Apoptosis Induction : The compound has been found to promote apoptosis in cancer cells through mechanisms that may involve the activation of caspases and modulation of apoptotic pathways .

Case Studies

  • Study on Anticancer Effects : A recent study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as a lead compound for further development.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed effective inhibition at low concentrations, indicating its potential utility as an antibiotic agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related sulfonamide derivatives is essential.

Compound NameStructure FeaturesBiological Activity
This compoundMethanesulfonamide group with chlorophenyl substitutionAntimicrobial, anticancer
4-Amino-5-ethyl-1H-pyrazolePyrazole coreAntiviral activity
Ethyl 3,5-dimethylpyrazolecarboxylateSimilar pyrazole scaffoldIntermediate for synthesis

Properties

IUPAC Name

N-[1-(2-chlorophenyl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-7(11-14(2,12)13)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJIOKFBRSKMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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